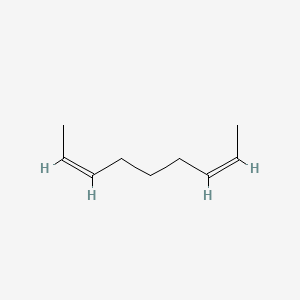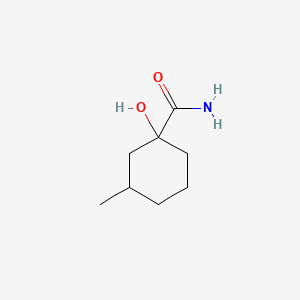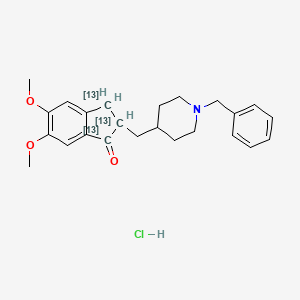
Potassium toluene sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium toluene sulfonate, also known as potassium p-toluenesulfonate, is an organic compound with the chemical formula C₇H₇KO₃S. It is a potassium salt of p-toluenesulfonic acid and is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium toluene sulfonate is typically synthesized through the neutralization of p-toluenesulfonic acid with potassium hydroxide. The reaction can be represented as follows:
CH3C6H4SO3H+KOH→CH3C6H4SO3K+H2O
In this reaction, p-toluenesulfonic acid reacts with potassium hydroxide to form this compound and water. The reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods
On an industrial scale, this compound is produced by the sulfonation of toluene with concentrated sulfuric acid, followed by neutralization with potassium hydroxide. The sulfonation reaction is an electrophilic aromatic substitution, where the sulfonating agent (sulfur trioxide or HSO₃⁺ cation) reacts with toluene to form p-toluenesulfonic acid. The subsequent neutralization step converts the acid to its potassium salt.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium toluene sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Reduction Reactions: The sulfonate group can be reduced to form toluene.
Hydrolysis: In the presence of water and acid, this compound can hydrolyze to form p-toluenesulfonic acid and potassium hydroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, hydroxides, and amines. The reaction conditions typically involve heating in an organic solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and elevated temperatures facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used. For example, with sodium hydroxide, the product is p-toluenesulfonic acid.
Reduction: The major product is toluene.
Hydrolysis: The products are p-toluenesulfonic acid and potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
Potassium toluene sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and as a catalyst in various reactions.
Biology: It serves as a buffer component in biochemical assays and experiments.
Medicine: It is used in the formulation of certain pharmaceuticals and as a stabilizing agent in drug formulations.
Industry: It is employed in the production of detergents, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of potassium toluene sulfonate depends on its application. In chemical reactions, it acts as a source of the sulfonate group, which can participate in various substitution and elimination reactions. The sulfonate group is electron-withdrawing, making it a good leaving group in nucleophilic substitution reactions. In biological systems, it can act as a buffering agent, maintaining the pH of solutions.
Vergleich Mit ähnlichen Verbindungen
Potassium toluene sulfonate is similar to other sulfonate salts, such as sodium toluene sulfonate and ammonium toluene sulfonate. its potassium ion gives it unique solubility and reactivity properties compared to its sodium and ammonium counterparts. Other similar compounds include:
- Sodium toluene sulfonate (C₇H₇NaO₃S)
- Ammonium toluene sulfonate (C₇H₇NO₃S)
- Potassium benzenesulfonate (C₆H₅KO₃S)
These compounds share similar chemical structures and reactivity but differ in their specific applications and properties due to the different cations.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable reagent in various chemical reactions and industrial processes. Understanding its preparation methods, chemical reactions, and applications can provide insights into its role in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
30526-22-8 |
|---|---|
Molekularformel |
C7H7KO3S |
Molekulargewicht |
210.29 g/mol |
IUPAC-Name |
potassium;2-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.K/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
IHNDQUQOHMIOHB-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)(=O)[O-].[K+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)











